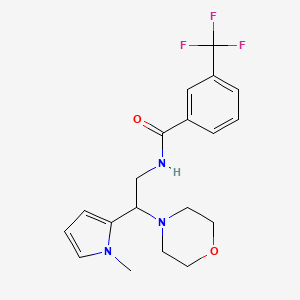

![molecular formula C24H17N3OS2 B2687669 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(quinolin-2-ylthio)acetamide CAS No. 670273-98-0](/img/structure/B2687669.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(quinolin-2-ylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused benzene rings .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule . The presence of peaks at 3260 cm−1 (NH), 3021 cm−1 (Ar C–H), 1656 cm−1 (> C=O), 1623 cm−1 (> C=N), 1595, 1566 cm−1 (Ar –C=C–), 1518 cm−1 (amide II), 767 cm−1 (ortho-substituted benzene), 671 cm−1 (C–S–C) in the FT-IR spectrum of a similar compound suggests the presence of these functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied, depending on the reaction conditions and the other reactants involved. The benzothiazole and quinoline moieties in the molecule can potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, a similar compound, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, is a white solid with a melting point of 170–172 °C .Aplicaciones Científicas De Investigación

Antimicrobial and Antiprotozoal Applications

A study conducted by Patel et al. (2017) on quinoxaline-based 1,3,4-oxadiazoles, derived from a parent compound similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds were synthesized through a multistep reaction and showed significant activity compared to reference drugs in both in vitro and short-term in vivo models (Patel et al., 2017).

Anticancer Activity

El Rayes et al. (2022) prepared a series of new quinoxaline derivatives, including structures similar to the compound of interest, which showed inhibitory action on HCT-116 and MCF-7 cancer cells. Compound 10b exhibited the highest inhibitory action, suggesting these derivatives as potential anticancer agents. Molecular modeling studies indicated these compounds as good binders to the human thymidylate synthase enzyme, providing a basis for further development and optimization (El Rayes et al., 2022).

Antimalarial and Potential COVID-19 Application

Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and theoretical efficacy against COVID-19 through computational calculations and molecular docking studies. The study highlighted the synthesized sulfonamide with quinoxaline moiety, which exhibited excellent antimalarial activity and potential against SARS-CoV-2, indicating a multifaceted application in treating malaria and exploring as a COVID-19 therapeutic (Fahim & Ismael, 2021).

Luminescent Properties for Material Science

Wu et al. (2006) explored aryl amide type ligands and their lanthanide complexes, including derivatives similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide, for their luminescent properties. The study found that Eu(III) complexes with these ligands exhibit bright red fluorescence in solid state, suggesting applications in material sciences, particularly in the development of luminescent materials (Wu et al., 2006).

Direcciones Futuras

The future directions for the study of this compound could involve further exploration of its potential biological activities, such as its anti-tubercular activity . Additionally, further studies could be conducted to optimize its synthesis and to explore its potential applications in various fields.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3OS2/c28-22(15-29-23-13-12-16-6-1-2-9-19(16)26-23)25-18-8-5-7-17(14-18)24-27-20-10-3-4-11-21(20)30-24/h1-14H,15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFMSDRBSBGCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2687591.png)

![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)

![N-Benzyl-4,4,4-trifluoro-3-[(E)-(phenylmethylidene)amino]butanamide](/img/structure/B2687593.png)

![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2687594.png)

![4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2687595.png)

![6-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2687598.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B2687601.png)

![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2687607.png)